molecular formula C21H21ClN4O2S B12207484 2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide

2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B12207484
M. Wt: 428.9 g/mol
InChI Key: RPQMKCJUTYKZHG-UHFFFAOYSA-N
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Description

The compound 2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenoxymethyl group at position 5, an allyl (prop-2-en-1-yl) group at position 4, and a sulfanyl-linked acetamide moiety bearing a 4-methylphenyl group. The allyl group may enhance reactivity or binding interactions, while the 4-chlorophenoxy and 4-methylphenyl substituents influence lipophilicity and electronic properties .

Properties

Molecular Formula

C21H21ClN4O2S

Molecular Weight

428.9 g/mol

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H21ClN4O2S/c1-3-12-26-19(13-28-18-10-6-16(22)7-11-18)24-25-21(26)29-14-20(27)23-17-8-4-15(2)5-9-17/h3-11H,1,12-14H2,2H3,(H,23,27)

InChI Key

RPQMKCJUTYKZHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Chlorophenoxy Group: This step involves the reaction of the triazole intermediate with 4-chlorophenol in the presence of a base to form the chlorophenoxy-methyl derivative.

    Attachment of the Sulfanyl Group: The chlorophenoxy-methyl derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the Acetamide Linkage: Finally, the sulfanyl derivative is reacted with 4-methylphenyl acetamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenoxy group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring or chlorophenoxy group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antifungal or anticancer agent.

    Agriculture: It can be used as a pesticide or herbicide due to its potential bioactivity against various pests and weeds.

    Materials Science: The compound can be explored for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or ion channels.

    Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or stress response, leading to its observed biological effects.

Biological Activity

The compound 2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic molecule notable for its potential biological activities. Characterized by the presence of a triazole ring and various functional groups, this compound has garnered attention for its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN4O4SC_{22}H_{23}ClN_{4}O_{4}S, with a molecular weight of approximately 475.0 g/mol. The structural complexity includes a triazole ring, chlorophenoxy group, and an acetamide moiety.

Property Value
Molecular FormulaC22H23ClN4O4S
Molecular Weight475.0 g/mol
IUPAC Name2-[[5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
InChIInChI=1S/C22H23ClN4O4S/c1...

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antibacterial activity. A study highlighted that derivatives of triazole showed remarkable effectiveness against various bacterial strains, including E. coli, S. aureus, and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL .

The specific compound has been suggested to interact with bacterial DNA-gyrase, inhibiting its activity and thus preventing bacterial replication . The introduction of specific substituents on the triazole ring can enhance this activity, as seen in several derivatives studied.

Anticancer Activity

The anticancer potential of triazole derivatives has also been documented. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines. Notably, compounds with a thiazole or triazole core were effective against A431 (human epidermoid carcinoma) and other cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells through interaction with cellular targets.

Case Studies

  • Antibacterial Screening : A study conducted on a series of triazole derivatives demonstrated that the presence of a chlorophenoxy group significantly increased antibacterial activity against drug-resistant strains . The compound's structure was optimized to enhance binding affinity to bacterial enzymes.
  • Cytotoxicity Assay : In vitro assays showed that the compound exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin against multiple cancer cell lines . The IC50 values indicated potent activity at low concentrations.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair in bacteria.
  • Cellular Interaction : Binding to specific receptors or enzymes within cancer cells may lead to altered signaling pathways that promote apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Allyl vs.
  • Chlorophenoxy vs. Phenoxy: The 4-chlorophenoxy group in the target compound increases electron-withdrawing effects and lipophilicity compared to unsubstituted phenoxy (), enhancing membrane penetration.
  • Acetamide Substituents : The 4-methylphenyl group balances hydrophobicity, whereas nitro or acetyl groups () may alter metabolic stability or toxicity profiles.

Physicochemical Properties

Property Target Compound (Predicted) Analog (Compound 15, ) Analog ()
Melting Point (°C) ~180–190 (estimated) 207.6–208.5 242–243 (higher polarity)
LogP ~3.5 (allyl increases hydrophobicity) 2.8 4.1 (phenoxyphenyl)
Solubility Moderate in DMF/EtOH Low in polar solvents Low due to bulky substituents

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